molecular formula C36H26N2 B8199937 N-([1,1'-Biphenyl]-4-yl)-2'-(9H-carbazol-9-yl)-[1,1'-biphenyl]-4-amine

N-([1,1'-Biphenyl]-4-yl)-2'-(9H-carbazol-9-yl)-[1,1'-biphenyl]-4-amine

Cat. No.: B8199937
M. Wt: 486.6 g/mol
InChI Key: CDKIFBDQGZMZAZ-UHFFFAOYSA-N
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Description

N-([1,1’-Biphenyl]-4-yl)-2’-(9H-carbazol-9-yl)-[1,1’-biphenyl]-4-amine is a complex organic compound with significant applications in various scientific fields. This compound is known for its unique structural properties, which make it valuable in the development of advanced materials, particularly in the field of organic electronics.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-([1,1’-Biphenyl]-4-yl)-2’-(9H-carbazol-9-yl)-[1,1’-biphenyl]-4-amine typically involves multi-step organic reactions. One common method includes the coupling of 4-bromo-[1,1’-biphenyl]-4-amine with 9H-carbazole under palladium-catalyzed conditions. The reaction is carried out in the presence of a base such as potassium carbonate and a ligand like triphenylphosphine in a solvent such as toluene .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

N-([1,1’-Biphenyl]-4-yl)-2’-(9H-carbazol-9-yl)-[1,1’-biphenyl]-4-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield biphenyl-4,4’-dicarboxylic acid, while reduction may produce the corresponding amine derivatives .

Scientific Research Applications

N-([1,1’-Biphenyl]-4-yl)-2’-(9H-carbazol-9-yl)-[1,1’-biphenyl]-4-amine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-([1,1’-Biphenyl]-4-yl)-2’-(9H-carbazol-9-yl)-[1,1’-biphenyl]-4-amine involves its interaction with specific molecular targets. In the context of OLEDs, the compound acts as a host material that facilitates the transport of charge carriers (electrons and holes) to the emissive layer, enhancing the device’s efficiency and stability .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-([1,1’-Biphenyl]-4-yl)-2’-(9H-carbazol-9-yl)-[1,1’-biphenyl]-4-amine stands out due to its unique combination of high thermal stability, excellent charge transport properties, and strong fluorescence. These characteristics make it particularly suitable for use in high-performance OLEDs and other optoelectronic devices .

Properties

IUPAC Name

N-[4-(2-carbazol-9-ylphenyl)phenyl]-4-phenylaniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C36H26N2/c1-2-10-26(11-3-1)27-18-22-29(23-19-27)37-30-24-20-28(21-25-30)31-12-4-7-15-34(31)38-35-16-8-5-13-32(35)33-14-6-9-17-36(33)38/h1-25,37H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CDKIFBDQGZMZAZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC=C(C=C2)NC3=CC=C(C=C3)C4=CC=CC=C4N5C6=CC=CC=C6C7=CC=CC=C75
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C36H26N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

486.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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